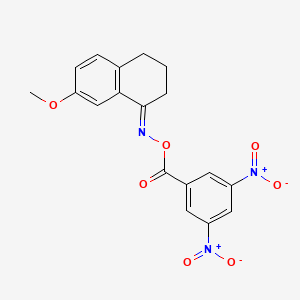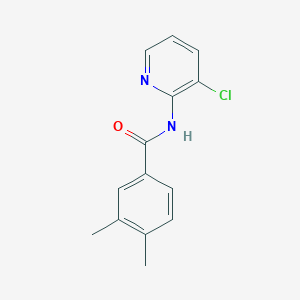![molecular formula C17H21N3OS B5714666 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those similar to N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, typically involves cyclization reactions and the use of amino acids or nitrogen mustards as starting materials. A practical approach to synthesizing five-membered cyclosulfamides, closely related to thiadiazoles, starts from chlorosulfonyl isocyanate and involves derivatization steps that can lead to well-defined configurations of the alkyl group at the C-4 position, with the N5 position often protected by a benzyl group (Regainia et al., 2000).
Molecular Structure Analysis
Structural characterization of thiadiazole derivatives typically employs spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside elemental analysis. For instance, compounds with the thiadiazole moiety have been structurally characterized to confirm their unique configurations and potential intramolecular interactions. This includes analysis through X-ray diffraction, demonstrating how these compounds crystallize and the nature of their intermolecular hydrogen bonding (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds participate in various chemical reactions, highlighting their reactivity and functional versatility. For example, the cycloaddition of thiadiazole-imines with N-substituted amides forms products that feature extra coordination, indicative of their potential for further chemical manipulation and application in synthesis (Zyabrev et al., 2003).
Physical Properties Analysis
Thiadiazoles exhibit a range of physical properties, including fluorescence effects in certain derivatives. These properties can be influenced by molecular aggregation, the presence of amino groups, and other structural features, demonstrating the compound's potential for applications in materials science and as fluorescent markers (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as N-substituted cyclohexanecarboxamide, are characterized by their reactivity towards various chemical reagents. This reactivity is utilized in the synthesis of novel compounds with potential biological activity, as evidenced by the development of derivatives that exhibit promising anticancer, antimicrobial, and antioxidant activities. The synthesis of these compounds typically involves strategic functionalization of the thiadiazole moiety to introduce various substituents that enhance the compound's biological activity and chemical stability (Tiwari et al., 2017).
作用机制
Target of Action
The primary targets of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
This interaction could inhibit or enhance the function of these proteins, thereby affecting the cellular processes they are involved in .
Result of Action
The molecular and cellular effects of this compound’s action are not clearly defined. Given its targets, it may influence cell growth and survival. The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .
属性
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(14-9-5-2-6-10-14)18-17-20-19-15(22-17)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFJDVZWQOUSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)